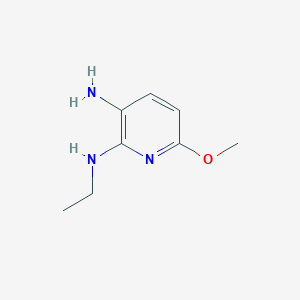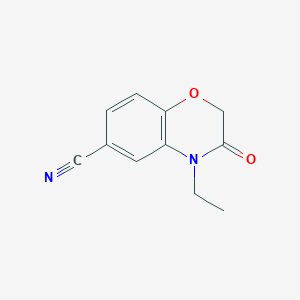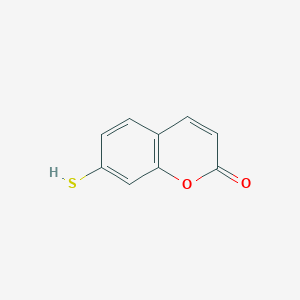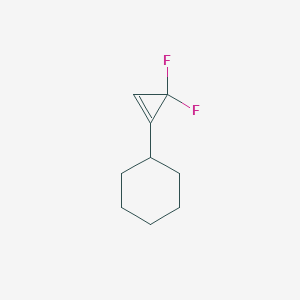
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is a chemical compound characterized by the presence of a cyclopropenyl group substituted with two fluorine atoms and attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of fluorosulfonyl difluoroacetate in the presence of a base such as sodium fluoride at elevated temperatures . The reaction conditions often include the use of solvents like diglyme and temperatures around 120°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclopropenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the compound in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropenone derivatives, while substitution reactions can produce a variety of substituted cyclopropenyl compounds.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Material Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry: Its reactivity and structural features make it a candidate for drug development and biological imaging.
Wirkmechanismus
The mechanism of action of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is not fully understood. it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it useful in organic synthesis and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Difluoro-1-Cyclopropen-1-Yl)Benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
(3,3-Difluoro-1-Iodocyclopropene): Contains an iodine atom instead of a cyclohexane ring.
Uniqueness
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is unique due to its combination of a cyclopropenyl group with a cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H12F2 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(3,3-difluorocyclopropen-1-yl)cyclohexane |
InChI |
InChI=1S/C9H12F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI-Schlüssel |
PXGAMDNMSGEMRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


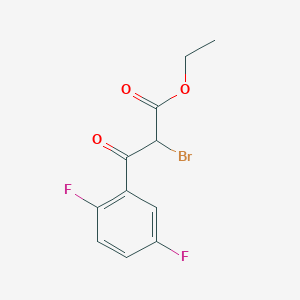

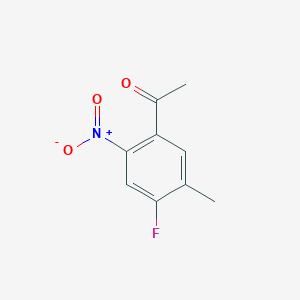


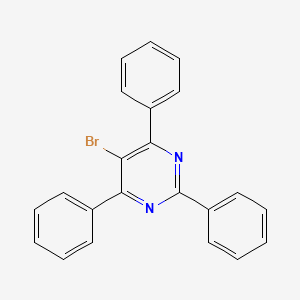
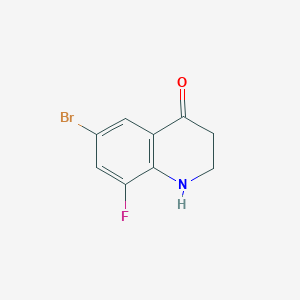
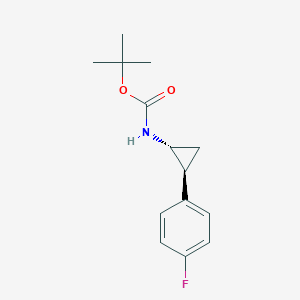
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)

![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)
